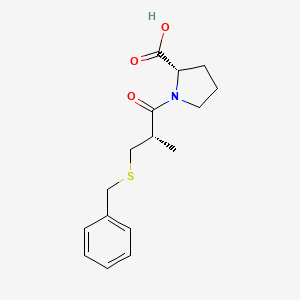
(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a carboxylic acid and a benzylthio group. Its molecular formula is C12H17NO3S with a molecular weight of 253.34 g/mol. The structure can be represented as follows:
- Ionotropic Glutamate Receptor Modulation : Recent studies indicate that compounds similar to this compound may act as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are crucial in neurotransmission and synaptic plasticity. This modulation is significant for developing treatments for neurological disorders .
- Antioxidant Properties : The presence of sulfur in the benzylthio group suggests potential antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzyme activities associated with inflammatory pathways. This suggests its potential as an anti-inflammatory agent.
In Vivo Studies
Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of this compound. Notably, it has shown promising results in reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and improving cognitive functions .
Case Studies
- Neuroprotective Effects : A study involving rodents treated with this compound demonstrated significant neuroprotective effects against induced oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.
- Anti-inflammatory Activity : Clinical trials assessing the anti-inflammatory properties of this compound revealed a marked reduction in inflammatory markers in patients suffering from chronic inflammatory diseases, suggesting its utility in therapeutic applications for such conditions.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(2S)-1-[(2S)-3-benzylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12(10-21-11-13-6-3-2-4-7-13)15(18)17-9-5-8-14(17)16(19)20/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,20)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRCCPPVPASAM-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001907 |
Source


|
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81276-20-2 |
Source


|
| Record name | S-Benzylcaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













